REACTION_CXSMILES
|
[CH:1](=O)[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[CH2:11]([SH:15])[CH2:12][CH2:13][SH:14]>ClCCl>[C:5]1([CH:6]2[S:15][CH2:11][CH2:12][CH2:13][S:14]2)[CH:8]=[CH:9][C:2]([CH:1]2[S:15][CH2:11][CH2:12][CH2:13][S:14]2)=[CH:3][CH:4]=1
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C=O)C=C1)=O
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
C(CCS)S
|
Name
|
|
Quantity
|
30 g
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
were stirred continuously at 25° C. for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a three-neck flask, 100 ml in inner volume, made of glass
|
Type
|
CUSTOM
|
Details
|
provided with a stirrer
|
Type
|
STIRRING
|
Details
|
further stirred continuously at 25° C. for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
to form a white precipitate
|
Type
|
FILTRATION
|
Details
|
The resultant white precipitate was filtered
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)C1SCCCS1)C1SCCCS1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.6 g | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 69.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |